

AZ 11645373: A Technical Guide for Studying Neuroinflammation

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Compound of Interest

Compound Name: AZ 11645373

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This in-depth technical guide provides a comprehensive overview of **AZ 11645373**, a potent and selective antagonist of the human P2X7 receptor, for its application in neuroinflammation research. This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways and workflows.

Introduction to AZ 11645373 and its Role in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in initiating and propagating inflammatory responses within the central nervous system (CNS).[1] **AZ 11645373** is a highly selective and potent antagonist of the human P2X7 receptor, making it a valuable tool for investigating the role of this receptor in neuroinflammatory processes.[2] By blocking the P2X7R, **AZ 11645373** can inhibit downstream signaling cascades that lead to the production and release of pro-inflammatory cytokines, such as interleukin-1 β (IL-1 β).[3] Notably, **AZ 11645373** exhibits high potency for the human P2X7R but is significantly less effective on the rat P2X7R, a crucial consideration for experimental model selection.[2]

Mechanism of Action: P2X7R Antagonism and Downstream Effects

Extracellular ATP, often released in response to cellular stress or injury, acts as a danger signal in the CNS. High concentrations of ATP activate the P2X7R on microglia, the resident immune cells of the brain. This activation triggers the opening of a non-selective cation channel, leading to an influx of Ca^{2+} and Na^{+} and an efflux of K^{+} . The sustained activation of P2X7R is a critical step in the formation and activation of the NLRP3 inflammasome, a multiprotein complex.[4]

The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes pro-IL-1 β and pro-IL-18 into their mature, secretable forms.[4] These cytokines are potent mediators of inflammation, contributing to the neuroinflammatory cascade.

AZ 11645373 exerts its anti-neuroinflammatory effects by binding to an allosteric site on the human P2X7R, preventing its activation by ATP and thereby inhibiting the entire downstream signaling pathway.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **AZ 11645373** from various in vitro studies.

Table 1: Inhibitory Potency of **AZ 11645373** on Human P2X7 Receptor

Assay Type	Cell Line	Agonist	Parameter	Value (nM)	Reference
Inhibition of IL-1 β Release	LPS-activated THP-1 cells	ATP	IC ₅₀	90	[2]
Inhibition of Membrane Currents	HEK293 expressing hP2X7R	BzATP	K _i	5 - 20	[6]
Inhibition of Calcium Influx	HEK293 expressing hP2X7R	BzATP	K _i	15	[7]
Inhibition of YO-PRO-1 Uptake	THP-1 cells	ATP	K _i	~10	[6]

Table 2: Species Selectivity of **AZ 11645373**

Species	Receptor	Parameter	Value	Reference
Human	P2X7R	K _i	5 - 20 nM	[6]
Rat	P2X7R	IC ₅₀	>10,000 nM	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **AZ 11645373**.

ATP-Induced IL-1 β Release Assay in THP-1 Cells

This protocol details the measurement of IL-1 β released from human monocytic THP-1 cells, a common model for studying inflammasome activation.

Materials:

- THP-1 cells

- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- **AZ 11645373**
- ATP
- Human IL-1 β ELISA Kit
- 96-well cell culture plates

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium.
 - To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1×10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
 - After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.
- Priming:
 - Prime the differentiated THP-1 cells with 1 μ g/mL LPS for 3-4 hours to induce the expression of pro-IL-1 β and NLRP3.
- Inhibitor Treatment:
 - Pre-incubate the primed cells with various concentrations of **AZ 11645373** (e.g., 1 nM to 10 μ M) for 30 minutes.
- Stimulation:

- Stimulate the cells with 5 mM ATP for 30-60 minutes to activate the P2X7R and induce IL-1 β release.
- Sample Collection and Analysis:
 - Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
 - Carefully collect the supernatant.
 - Quantify the concentration of IL-1 β in the supernatant using a human IL-1 β ELISA kit according to the manufacturer's instructions.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to P2X7R activation and its inhibition by **AZ 11645373**.

Materials:

- HEK293 cells stably expressing human P2X7R
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- **AZ 11645373**
- BzATP (a potent P2X7R agonist)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader

Procedure:

- Cell Seeding:
 - Seed HEK293-hP2X7R cells into a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing 5 μ M Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add 100 μ L of the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
- Inhibitor and Agonist Addition:
 - Wash the cells twice with HBSS to remove excess dye.
 - Add 100 μ L of HBSS containing the desired concentration of **AZ 11645373** to the wells and incubate for 15 minutes.
 - Measure the baseline fluorescence using a microplate reader (Excitation/Emission ~490/525 nm).
 - Add BzATP (e.g., 100 μ M) to the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - Normalize the data to the response obtained with the agonist alone.

YO-PRO-1 Uptake Assay

This assay measures the formation of large pores in the cell membrane upon P2X7R activation, which is permeable to the fluorescent dye YO-PRO-1.

Materials:

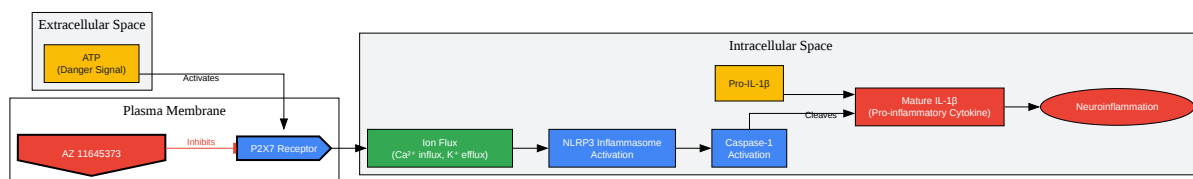
- HEK293 cells expressing human P2X7R or THP-1 cells
- Appropriate cell culture medium
- YO-PRO-1 Iodide
- **AZ 11645373**
- ATP or BzATP
- 96-well plates
- Fluorescence microscope or microplate reader

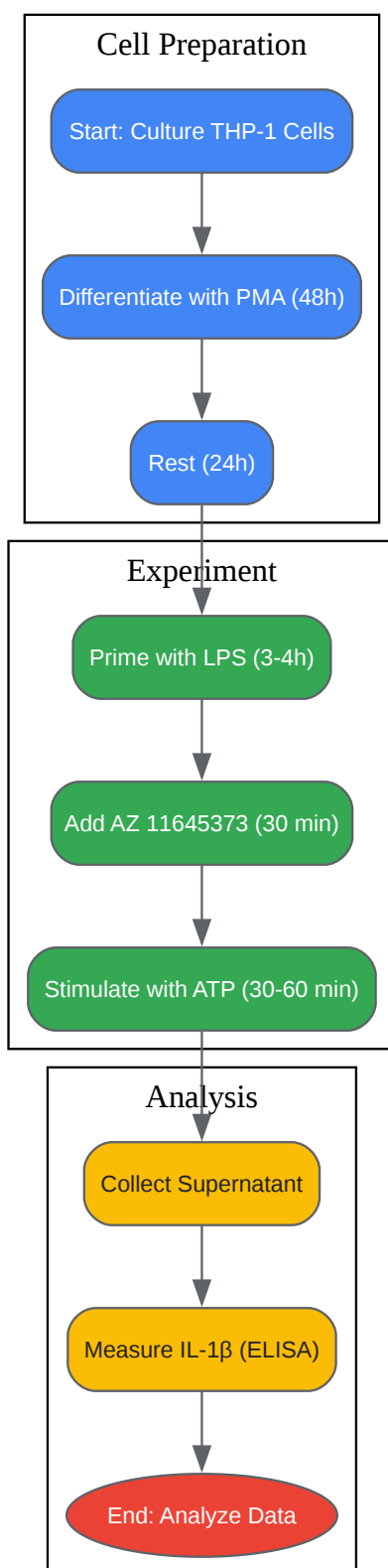
Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate and culture until they reach the desired confluency.
- Assay Execution:
 - Wash the cells with a low-divalent cation solution.
 - Add a solution containing 1 μ M YO-PRO-1 and the desired concentration of **AZ 11645373** to the cells and incubate for 10 minutes.
 - Add ATP or BzATP to stimulate the P2X7R.
 - Immediately measure the increase in fluorescence (Excitation/Emission ~491/509 nm) over time using a fluorescence microscope or plate reader.
- Data Analysis:
 - Quantify the rate of YO-PRO-1 uptake by measuring the slope of the fluorescence increase over time.
 - Compare the rates in the presence and absence of **AZ 11645373**.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.





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References

- 1. Pharmacological characterization of ATP- and LPS-induced IL-1 β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hellobio.com [hellobio.com]
- 7. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
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